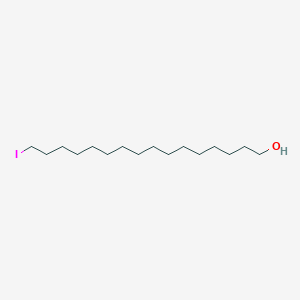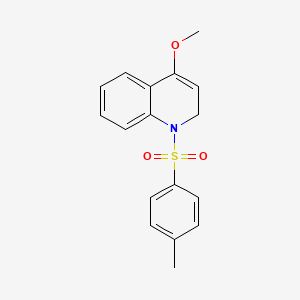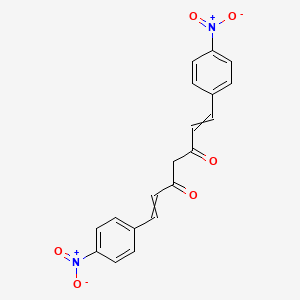
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a hepta-diene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione typically involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate product. This intermediate is then subjected to a condensation reaction with another molecule of 4-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include diketones, amino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, a natural polyphenol with anti-inflammatory and antioxidant properties.
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Demethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. Unlike curcumin and its derivatives, which are primarily known for their natural origin and biological effects, this compound is synthetically derived and offers a different set of properties and applications.
属性
CAS 编号 |
503863-12-5 |
|---|---|
分子式 |
C19H14N2O6 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
1,7-bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H14N2O6/c22-18(11-5-14-1-7-16(8-2-14)20(24)25)13-19(23)12-6-15-3-9-17(10-4-15)21(26)27/h1-12H,13H2 |
InChI 键 |
PUSMMINTTLUFQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


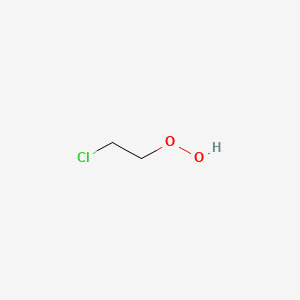
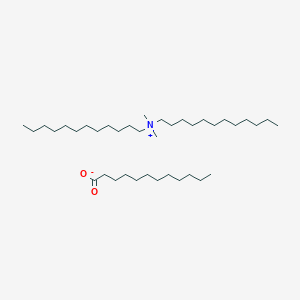
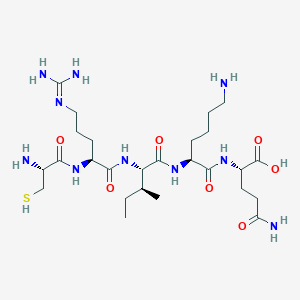
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
